

# 1-(azetidin-1-yl)-3-chloropropan-1-one chemical properties

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## Compound of Interest

Compound Name: 1-(Azetidin-1-yl)-3-chloropropan-1-one

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## Technical Guide: 1-(azetidin-1-yl)-3-chloropropan-1-one

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of the chemical properties of **1-(azetidin-1-yl)-3-chloropropan-1-one**. This compound is a member of the azetidinone class of molecules, which are of significant interest in medicinal chemistry due to their presence in the core structure of many antibacterial agents. This document summarizes its known physicochemical properties, provides a representative synthetic protocol, and outlines its safety profile. Due to the limited availability of experimental data in public literature, some of the presented information is based on computational predictions and general knowledge of related compounds.

### Chemical Properties

**1-(azetidin-1-yl)-3-chloropropan-1-one** is a small molecule featuring a four-membered azetidine ring connected to a chloropropanoyl group.

### Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. It is important to note that experimental values for properties such as melting point, boiling point, and solubility are not readily available in the current literature. The data presented are primarily computed or extrapolated from related structures.

Table 1: Physicochemical Properties of **1-(azetidin-1-yl)-3-chloropropan-1-one**

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>10</sub> ClNO	[1]
Molecular Weight	147.60 g/mol	[1]
CAS Number	1094428-17-7	[1]
Appearance	Not available	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
Storage Temperature	Room Temperature	[2]

Computed properties suggest a topological polar surface area of 20.3 Å<sup>2</sup> and a rotatable bond count of 2.[1]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(azetidin-1-yl)-3-chloropropan-1-one** is not explicitly described in the reviewed literature, a general and widely used method for the synthesis of N-acyl azetidines involves the acylation of azetidine with an appropriate acyl chloride. In this case, the reaction would be between azetidine and 3-chloropropionyl chloride.

### General Synthetic Protocol: Acylation of Azetidine

This protocol is a representative method based on general chemical principles for the synthesis of N-acylated azetidines.

#### Materials:

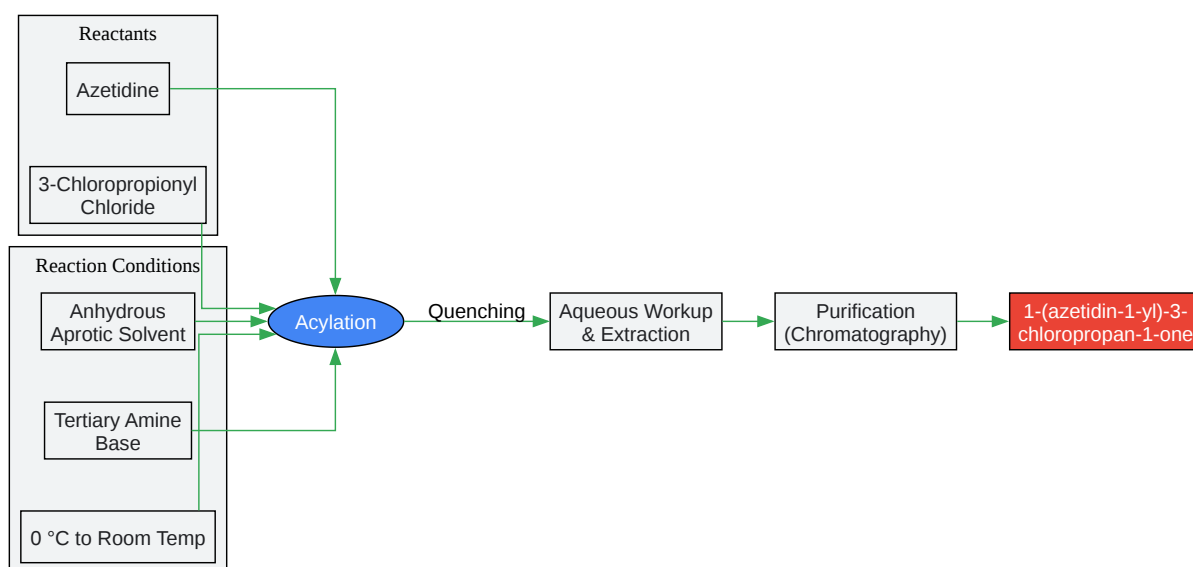
- Azetidine
- 3-Chloropropionyl chloride
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

#### Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine in the chosen anhydrous aprotic solvent. Cool the solution to 0 °C using an ice bath.
- **Addition of Base:** Add a slight excess (approximately 1.1 to 1.5 equivalents) of the tertiary amine base to the stirred solution.
- **Acylation:** Slowly add a solution of 3-chloropropionyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for a designated period (typically 2-12 hours). Monitor the progress of the reaction by a suitable chromatographic technique (e.g., Thin Layer Chromatography).
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under

reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Diagram 1: General Synthesis Workflow



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## References

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